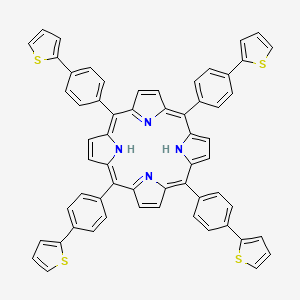
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is a synthetic porphyrin derivative characterized by the presence of four 2-thienylphenyl groups attached to the meso positions of the porphyrin ring. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. The unique structure of this compound makes it an interesting compound for research in fields like chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine typically involves the condensation of pyrrole with 4-(2-thienyl)benzaldehyde under acidic conditions. The reaction is carried out in a solvent mixture of propionic acid, acetic acid, and nitrobenzene at elevated temperatures (130-140°C) for 40-60 minutes . The resulting porphyrin is then purified using chromatographic techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine undergoes various chemical reactions, including:
Oxidation: The porphyrin ring can be oxidized to form porphyrin dications.
Reduction: The compound can be reduced to form metalloporphyrin complexes.
Substitution: The thienyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Porphyrin dications.
Reduction: Metalloporphyrin complexes.
Substitution: Halogenated porphyrins.
Aplicaciones Científicas De Investigación
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine involves its ability to interact with molecular targets through its porphyrin ring and thienyl groups. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components and induce cell death . The porphyrin ring can also coordinate with metal ions, forming metalloporphyrin complexes that exhibit unique catalytic and electronic properties .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetrakis(4-methoxyphenyl)porphyrin: Similar structure but with methoxy groups instead of thienyl groups.
5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin: Contains carboxyl groups, making it more hydrophilic and suitable for biological applications.
5,10,15,20-Tetrakis(4-pyridyl)porphyrin: Features pyridyl groups, enhancing its ability to form coordination complexes with metal ions.
Uniqueness
5,10,15,20-Tetrakis(4-thienylphenyl)-21H,23H-Porphine is unique due to the presence of thienyl groups, which impart distinct electronic properties and enhance its ability to participate in various chemical reactions. This makes it particularly valuable in the development of advanced materials and catalytic systems.
Propiedades
Fórmula molecular |
C60H38N4S4 |
|---|---|
Peso molecular |
943.2 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-thiophen-2-ylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C60H38N4S4/c1-5-53(65-33-1)37-9-17-41(18-10-37)57-45-25-27-47(61-45)58(42-19-11-38(12-20-42)54-6-2-34-66-54)49-29-31-51(63-49)60(44-23-15-40(16-24-44)56-8-4-36-68-56)52-32-30-50(64-52)59(48-28-26-46(57)62-48)43-21-13-39(14-22-43)55-7-3-35-67-55/h1-36,61,64H |
Clave InChI |
QZDAIYDVOKQQKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=C1)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=CS9)C1=CC=C(C=C1)C1=CC=CS1)C=C5)C1=CC=C(C=C1)C1=CC=CS1)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,4]Triazolo[1,5-C]pyrimidin-5-ylhydrazine](/img/structure/B1498449.png)




![2,8-Diazaspiro[4.5]decan-1-one, 2-(phenylmethyl)-](/img/structure/B1498464.png)


![N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B1498471.png)

